EC-Amyrin palmitate

Description

Contextualization of EC-Amyrin Palmitate as a Natural Product Research Target

This compound is a specific pentacyclic triterpene ester that has emerged as a subject of interest in natural product research. It is an ester of amyrin and palmitic acid. ontosight.ai The "EC" designation in the context of chemical compounds is not a standard nomenclature and its specific meaning for amyrin palmitate is not clearly defined in the available scientific literature. However, amyrin palmitate itself exists as two primary isomers, α-amyrin palmitate and β-amyrin palmitate, which are the focus of research. tandfonline.com These compounds are found in various plant species. nih.govresearchgate.net For instance, α-amyrin palmitate has been reported in Sambucus chinensis and Brachylaena ramiflora, while β-amyrin palmitate has been isolated from the leaves of Couroupita guianensis Aubl. nih.govresearchgate.net The investigation into these compounds is driven by the diverse biological activities exhibited by their parent triterpenes, α-amyrin and β-amyrin, which include anti-inflammatory and other pharmacological effects. ontosight.ainih.gov The esterification with palmitic acid presents a natural modification that warrants further study to understand its influence on the bioactivity of the amyrin scaffold.

Historical Perspectives in Triterpenoid (B12794562) Research and Esterification

The study of triterpenoids has a long history, with early research focused on their isolation and structural elucidation from various natural sources. The basic pentacyclic structures of α-amyrin and β-amyrin were established through classical chemical degradation and spectroscopic methods. The presence of triterpene esters in plants has also been known for some time, with early reports inferring their existence based on the analysis of hydrolyzed ester fractions. researchgate.net

The process of esterification, the chemical reaction that joins an alcohol (in this case, the hydroxyl group of amyrin) and an acid (palmitic acid) to form an ester and water, is a common biochemical transformation in plants. nih.gov In the context of triterpenoids, this process is catalyzed by specific enzymes. Recent research has led to the identification and characterization of enzymes such as triterpene acetyltransferases, which are involved in the acylation of pentacyclic triterpenes. frontiersin.org This discovery has provided a deeper understanding of the biosynthetic pathways leading to the formation of compounds like amyrin palmitate in plants. The study of these enzymatic processes is crucial for understanding the natural production of these compounds and for potential biotechnological applications.

Classification and Structural Isomerism of Amyrin Palmitate (e.g., Alpha and Beta Isomers)

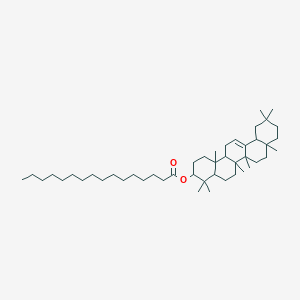

Amyrin palmitate is classified as a pentacyclic triterpene ester. ontosight.aihmdb.ca The core of the molecule is amyrin, a pentacyclic triterpenoid, which is attached to palmitic acid, a 16-carbon saturated fatty acid, via an ester bond. ontosight.ai

The key structural feature of amyrin palmitate is the existence of two primary isomers: α-amyrin palmitate and β-amyrin palmitate. tandfonline.com These isomers differ in the stereochemistry of the pentacyclic triterpene backbone. α-Amyrin belongs to the ursane-type skeleton, while β-amyrin has an oleanane-type skeleton. mdpi.com This difference in the underlying carbon framework, specifically the arrangement of methyl groups on the E-ring, leads to distinct three-dimensional structures for the two isomers.

The structural differences between the alpha and beta isomers, though subtle, can have significant implications for their biological activity. The specific shape of each isomer determines how it interacts with biological targets such as enzymes and receptors.

Below is a data table summarizing the key properties of the two isomers of amyrin palmitate.

| Property | α-Amyrin Palmitate | β-Amyrin Palmitate |

| Molecular Formula | C46H80O2 nih.gov | C46H80O2 phytopurify.com |

| Molecular Weight | 665.1 g/mol nih.gov | 665.14 g/mol phytopurify.com |

| CAS Number | 22255-10-3 nih.gov | 5973-06-8 phytopurify.com |

| Synonyms | a-amyrin palmitic acid hmdb.ca | b-amyrin palmitic acid, Balanophorin A hmdb.caontosight.ai |

| Natural Occurrence | Sambucus chinensis, Brachylaena ramiflora nih.gov | Couroupita guianensis Aubl. researchgate.net |

| Triterpene Skeleton | Ursane-type mdpi.com | Oleanane-type mdpi.com |

| IUPAC Name | [(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate (B85987) nih.gov | [(3S,4aR,6aR,6bS,8aR,12R,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate nih.gov |

Properties

IUPAC Name |

(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-27-28-44(7)37(42(39,4)5)26-29-46(9)38(44)25-24-35-36-34-41(2,3)30-31-43(36,6)32-33-45(35,46)8/h24,36-39H,10-23,25-34H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSRKCNYYCXRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations of Ec Amyrin Palmitate

Identification of Plant Sources and Distribution

β-Amyrin palmitate has been identified in a diverse range of plant families and species. Research has confirmed its presence in plants known for their traditional medicinal uses.

Santalum album: Commonly known as Indian sandalwood, Santalum album (family Santalaceae) is a rich source of various phytochemicals. While extensively studied for its essential oils, research also indicates the presence of triterpenoids, including β-amyrin derivatives, within the plant.

Wrightia tomentosa: A member of the Apocynaceae family, the leaves of Wrightia tomentosa have been a subject of phytochemical investigation. Studies have successfully isolated β-amyrin palmitate from its ethanolic extracts. nih.govsci-hub.ru

Ficus aurata: Belonging to the Moraceae family, the fruit of Ficus aurata has been identified as a source of β-amyrin palmitate. This was the first time the compound was reported in this particular species.

Lobelia inflata: This species from the Campanulaceae family, also known as Indian tobacco, contains β-amyrin palmitate in its leaves. frontiersin.orgfrontiersin.orgresearchgate.net The compound has been isolated and studied for its pharmacological properties. nih.govnih.gov

Momordica grosvenori: Commonly known as monk fruit and belonging to the Cucurbitaceae family, this plant is primarily known for its intensely sweet compounds called mogrosides. Phytochemical analysis has also identified the presence of triterpenoid (B12794562) esters, including β-amyrin palmitate, within the fruit.

The table below summarizes the occurrence of β-amyrin palmitate in the specified plant species.

| Botanical Family | Species | Common Name | Reference(s) |

| Apocynaceae | Wrightia tomentosa | Dudhi | nih.govsci-hub.ru |

| Campanulaceae | Lobelia inflata | Indian Tobacco | frontiersin.orgfrontiersin.orgnih.gov |

| Moraceae | Ficus aurata | - | |

| Santalaceae | Santalum album | Indian Sandalwood | - |

| Cucurbitaceae | Momordica grosvenori | Monk Fruit | - |

The accumulation of β-amyrin palmitate is not uniform throughout the plant; its concentration varies depending on the specific tissue.

Leaves: The leaves are a significant site of accumulation for β-amyrin palmitate in several species. It has been successfully isolated from the leaves of Wrightia tomentosa and Lobelia inflata. nih.govfrontiersin.org

Bark: In some plants, the bark serves as a repository for triterpenoids. Studies on other species have shown that related compounds like α-amyrin can be found in high concentrations in bark extracts. wu.ac.th

Fruits: The fruit is another primary location for this compound. Research on Ficus aurata led to the isolation of β-amyrin palmitate specifically from its fruits.

Roots: While less commonly reported for β-amyrin palmitate specifically, roots of various plants are known to synthesize and store a wide array of triterpenoids.

The distribution of this compound within different plant parts is detailed in the table below.

| Plant Species | Leaf | Bark | Root | Fruit | Reference(s) |

| Wrightia tomentosa | Yes | - | - | - | nih.gov |

| Lobelia inflata | Yes | - | - | - | frontiersin.orgfrontiersin.org |

| Ficus aurata | - | - | - | Yes |

Methodologies for Extraction and Isolation from Biomass

The isolation of β-amyrin palmitate from plant material involves a multi-step process that begins with extraction, followed by purification to yield the pure compound.

The initial step in isolating β-amyrin palmitate involves extracting the compound from the dried and powdered plant biomass using an appropriate solvent.

Maceration: This technique involves soaking the powdered plant material in a solvent for an extended period. nih.gov For instance, the fruit powder of Ficus aurata was macerated using n-hexane to yield a crude extract containing β-amyrin palmitate.

Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to cycle a solvent through the plant material. It is an efficient method for extracting compounds like β-amyrin palmitate. researchgate.net

Ethanolic Extraction: In the case of Wrightia tomentosa leaves, an ethanolic extract was prepared as the starting point for the activity-guided isolation of the compound. nih.govsci-hub.ru

| Extraction Technique | Plant Species/Part | Solvent Used | Reference(s) |

| Maceration | Ficus aurata Fruit | n-hexane | |

| Ethanolic Extraction | Wrightia tomentosa Leaves | Ethanol (B145695) | nih.govsci-hub.ru |

| Soxhlet Extraction | General Application | Hexane, Chloroform, etc. | researchgate.net |

Following initial extraction, the crude extract, which is a complex mixture of phytochemicals, must be purified. Chromatography is the principal method used for this purpose.

Column Chromatography (CC): This is a fundamental purification technique used to separate the components of the crude extract. The n-hexane extract of Ficus aurata, for example, was subjected to gravity column chromatography on silica (B1680970) gel. The separation was achieved by eluting the column with a gradient of n-hexane and ethyl acetate (B1210297).

Thin Layer Chromatography (TLC): TLC is primarily used to monitor the progress of the column chromatography separation and to identify fractions containing the target compound. nih.gov For the isolation from Ficus aurata, TLC plates (silica gel G60-F254) were used to analyze the fractions obtained from the column.

Crystallization is often the final step in the purification process, designed to obtain the compound in a highly pure, crystalline form. After successful separation by column chromatography, the fractions containing β-amyrin palmitate are combined and the solvent is evaporated. The resulting solid residue can then be recrystallized from a suitable solvent or solvent mixture. This process yielded β-amyrin palmitate as a white crystalline solid from Ficus aurata.

Chemical Synthesis and Derivatization Strategies for Ec Amyrin Palmitate

Synthetic Approaches for Amyrin Palmitate Esters

The formation of amyrin palmitate esters is primarily achieved through esterification, a fundamental reaction in organic chemistry. This process involves the reaction of an amyrin molecule (either α-amyrin or β-amyrin) with palmitic acid or a more reactive derivative like palmitoyl (B13399708) chloride.

The direct esterification of β-amyrin with palmitic acid can be facilitated using an acid catalyst under controlled reaction conditions. smolecule.com This method represents a straightforward approach to synthesizing the target ester. A more common and often higher-yielding method involves the use of an acyl chloride. For instance, α-amyrin palmitate has been successfully synthesized by reacting α-amyrin with palmitoyl chloride. google.comnih.gov This approach is part of a broader strategy where various acyl chlorides are used to create a series of amyrin esters with different chain lengths, such as formates, acetates, and octanoates, often resulting in good to excellent yields (70-98%). nih.govnih.gov

The identity of the synthesized ester can be confirmed through transesterification. By refluxing the amyrin palmitate in dry methanol (B129727) with a catalyst like sodium methoxide, the original β-amyrin and methyl palmitate are produced, which can be identified through methods like gas chromatography (GC) analysis. scielo.br

Table 1: Synthetic Methods for Amyrin Esters

| Starting Material | Reagent | Product | Reported Yield | Reference |

|---|---|---|---|---|

| β-Amyrin | Palmitic Acid / Acid Catalyst | β-Amyrin palmitate | - | smolecule.com |

| α-Amyrin | Palmitoyl Chloride | α-Amyrin palmitate | - | google.com |

| α-Amyrin | Palmitoyl Chloride | α-Amyrin palmitate | 70-98% (range for various esters) | nih.gov |

| α,β-Amyrin | Acyl Chlorides (general) | α,β-Amyrin esters | - | nih.gov |

Regioselective Esterification Research of Amyrin Scaffolds

The amyrin molecule possesses a secondary hydroxyl group at the C-3 position, which is the principal site for esterification due to its accessibility and reactivity. scielo.brresearchgate.net Research into the synthesis of amyrin derivatives has demonstrated a high degree of regioselectivity for this position.

Acylation reactions are commonly directed at the C-3 hydroxyl group. A standard procedure involves dissolving the amyrin mixture (α and β isomers) and treating it with an acylating agent in the presence of a base. For example, the reaction of an α,β-amyrin mixture with bromoacetyl bromide in chloroform, using anhydrous potassium carbonate as the base, selectively yields the 3-O-bromoacetyl derivative. scielo.br This bromoacetylated intermediate can then be used for further synthesis of more complex esters. scielo.br

This inherent selectivity is a key feature of the amyrin scaffold's chemistry. While other positions on the pentacyclic structure can be functionalized, they often require multi-step sequences or different types of reactions. scielo.br For comparison, in related triterpenoids like oleanolic acid (which shares the β-amyrin backbone but also has a carboxylic acid group at C-28), the reactivity of different functional groups allows for selective modifications at various points on the molecule, highlighting the principles of regioselectivity in this class of compounds. mdpi.comnih.gov The esterification of amyrin itself, however, overwhelmingly occurs at the C-3 position.

Chemical Modifications and Analog Synthesis for Research Purposes

To investigate structure-activity relationships and explore the potential of the amyrin scaffold, a wide array of analogs have been synthesized. These modifications primarily involve changing the ester group attached to the C-3 hydroxyl or altering the hydroxyl group itself.

A common strategy is the synthesis of a homologous series of 3-O-acyl derivatives. By reacting amyrin with different acid chlorides or anhydrides, researchers have created esters such as amyrin propionate, hexanoate, and octanoate. researchgate.net These modifications alter the lipophilicity of the molecule, which can influence its biological activity. researchgate.net

Beyond simple alkyl esters, more complex derivatives have been developed for specific research goals. For instance, amino-ester derivatives were synthesized by a two-step process: first, the acylation of amyrin with bromoacetyl bromide, followed by a reaction with various amines like diethylamine, aniline, or morpholine. scielo.brscite.ai These modifications introduce nitrogen-containing functional groups, significantly changing the chemical properties of the parent molecule.

Other notable modifications include:

Oxidation: The C-3 hydroxyl group can be oxidized to a ketone, forming α,β-amyrenone. researchgate.net This changes the geometry and electronic properties at the A-ring of the triterpene.

Small Ester Groups: Amyrin formiate and acetate (B1210297) have been synthesized to study the effect of smaller, more polar ester groups on biological functions like antifungal activity. nih.gov

Aromatic Esters: α-Amyrin phenylacetate (B1230308) is an example of an analog where an aromatic moiety has been introduced via the ester linkage. nih.gov

The primary driver for creating these analogs is to screen for and optimize pharmacological activities, including cytotoxic, antinociceptive, and antimicrobial properties. nih.govscielo.brresearchgate.net

Table 2: Examples of Synthesized Amyrin Analogs for Research

| Amyrin Base | Modification at C-3 | Resulting Compound Class | Purpose of Synthesis | Reference |

|---|---|---|---|---|

| α,β-Amyrin | Oxidation of -OH | Ketone (Amyrenone) | Structure-activity studies | researchgate.net |

| α,β-Amyrin | Esterification with propionyl chloride | Propionate Ester | Antinociceptive activity screening | researchgate.net |

| α,β-Amyrin | Esterification with hexanoyl chloride | Hexanoate Ester | Antinociceptive activity screening | researchgate.net |

| α,β-Amyrin | Bromoacetylation then amination | Amino-acetyl Esters | Cytotoxic activity screening | scielo.brscite.ai |

| α,β-Amyrin | Esterification with formic acid | Formate Ester | Antifungal activity screening | nih.gov |

| α-Amyrin | Esterification with phenylacetyl chloride | Phenylacetate Ester | Antibacterial activity screening | nih.gov |

Advanced Analytical Methodologies for Ec Amyrin Palmitate Research

Spectroscopic Characterization in Research

Spectroscopy is fundamental to determining the molecular structure of amyrin palmitates. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the compound's carbon-hydrogen framework, functional groups, and molecular weight.

NMR spectroscopy is the most powerful tool for the complete structural elucidation of amyrin palmitates, allowing for the differentiation between the α-amyrin and β-amyrin isomers. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the precise connectivity of atoms.

¹H-NMR and ¹³C-NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the foundational data for structural analysis. In the ¹H-NMR spectrum of β-amyrin palmitate, characteristic signals include a triplet at approximately δH 5.18 ppm corresponding to the olefinic proton at H-12, and a triplet at δH 4.51 ppm for the H-3 proton, which is shifted downfield due to the deshielding effect of the attached palmitate ester group. The spectrum also shows eight singlet signals for the methyl protons and multiple signals between δH 1.25 and 2.29 ppm belonging to the methylene (B1212753) protons of the long palmitate chain.

The ¹³C-NMR spectrum provides further structural confirmation. Key signals for β-amyrin palmitate include two olefinic carbons (C-12 and C-13) at δC 121.45 and 145.41 ppm, respectively. The C-3 carbon, attached to the ester oxygen, appears as a distinct alkoxy signal around δC 80.78 ppm. A critical signal for confirming the presence of the palmitate ester is the quaternary carbon of the carboxyl group (C-1') at approximately δc 173.90 ppm. The numerous signals between δc 14.3 and 35.07 ppm correspond to the carbons of the fatty acid chain.

The differentiation between α-amyrin and β-amyrin backbones can be achieved by comparing the chemical shifts for the C-12 and C-13 carbons. nih.gov For α-amyrin, these signals appear around 124.40 ppm and 139.60 ppm, whereas for β-amyrin, they are found at approximately 121.70 ppm and 145.20 ppm. nih.gov

DEPT and 2D-NMR (COSY, HMQC, HMBC, TOCSY): Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, simplifying the interpretation of the complex ¹³C-NMR spectrum. Further structural details and unambiguous assignments are achieved using 2D-NMR techniques. Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Multiple Quantum Coherence (HMQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments, particularly in confirming the ester linkage between the amyrin C-3 position and the palmitate carbonyl carbon. Total Correlation Spectroscopy (TOCSY) is used to identify protons within a complete spin system.

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Values for β-Amyrin Palmitate (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| H-3 | 4.51 (t) | 80.78 |

| H-12 | 5.18 (t) | 121.45 |

| C-13 | - | 145.41 |

| C-1' (Ester C=O) | - | 173.90 |

| H-2' (Palmitate) | 2.29 (m) | 35.07 |

| H-16' (Palmitate CH₃) | 0.89 (m) | 14.3 |

Data sourced from Nurhamidah et al., 2016.

Infrared (IR) spectroscopy is used to identify the key functional groups present in the amyrin palmitate molecule. The spectrum provides diagnostic evidence for the ester linkage and the hydrocarbon structure. The most prominent absorption band is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1750-1735 cm⁻¹. scielo.br Other significant peaks include C-H stretching vibrations from the numerous methyl and methylene groups just below 3000 cm⁻¹, and C-O stretching vibrations associated with the ester linkage, which are typically observed in the 1300-1100 cm⁻¹ region.

Mass spectrometry is employed to determine the molecular weight and confirm the molecular formula of amyrin palmitate. For a compound with the molecular formula C₄₆H₈₀O₂, the calculated monoisotopic mass is 664.6158 Da, and the average molecular weight is approximately 665.1 g/mol . nih.gov

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for analysis. nih.govrsc.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for triterpenes of the α-amyrin (urs-12-ene) and β-amyrin (olean-12-ene) type is the retro-Diels-Alder (rDA) cleavage of the unsaturated C-ring. researchgate.net This cleavage results in the formation of diagnostic fragment ions that are indicative of the amyrin core structure. researchgate.net Analysis of the fragmentation can help confirm the identity of the triterpenoid (B12794562) backbone and the nature of the ester side chain.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating amyrin palmitate from complex natural extracts and for its quantification. The choice of technique depends on the analytical goal, ranging from preparative isolation to precise quantitative analysis.

HPLC is a preferred method for the analysis of non-volatile and thermally labile compounds like amyrin palmitate. researchgate.net Reversed-phase HPLC systems are commonly used for the separation and quantification of triterpenoids. Due to the lack of a strong chromophore in the amyrin palmitate structure, detection is often performed at low UV wavelengths, such as 205-210 nm, or by using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net

Method development involves optimizing the mobile phase composition (typically mixtures of acetonitrile, methanol (B129727), and water) and the stationary phase (e.g., C18 columns) to achieve adequate separation from other related compounds. Validated HPLC methods demonstrate good linearity, precision, and accuracy, making them suitable for the routine quality control and quantification of amyrin palmitate in various samples. researchgate.net UPLC, which uses smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

HPTLC is a versatile, rapid, and cost-effective technique for both the qualitative and quantitative analysis of amyrin palmitate. nih.gov The method is particularly useful for screening multiple samples simultaneously. For analysis, samples are applied to HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄. nih.gov

A typical mobile phase for the separation of the related compound β-amyrin consists of a non-polar solvent system like toluene (B28343) and methanol (e.g., in a 9:1 v/v ratio). nih.gov After development, the chromatogram is visualized by spraying with a derivatizing agent, such as anisaldehyde-sulfuric acid reagent, followed by heating. nih.gov This process creates colored spots that can be observed under visible or UV light.

For qualitative analysis, the compound is identified by its Retention factor (Rf) value, which is compared to that of a standard. For β-amyrin, a characteristic Rf of 0.58 has been reported under specific conditions. nih.gov Quantitative analysis is performed using a densitometer, which scans the plate at the wavelength of maximum absorbance for the derivatized spot (e.g., 520 nm). nih.gov The peak area is proportional to the amount of the compound present, allowing for accurate quantification against a calibration curve. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the comprehensive metabolite profiling of complex biological extracts, including the identification and quantification of triterpene esters like β-amyrin palmitate. mdpi.com This method combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, making it ideal for identifying individual components within a mixture. nih.gov For triterpenoids, GC-MS analysis allows for detailed molecular composition elucidation, identifying not only major compounds but also minor components and markers of degradation. nih.gov

The process typically involves an initial extraction of metabolites from the sample matrix using a solvent such as ethanol (B145695) or n-hexane. mdpi.com Due to the low volatility of many triterpenoids, a crucial step before GC-MS analysis is derivatization. This chemical modification, often silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts non-volatile compounds into more volatile derivatives suitable for gas chromatography. bohrium.com The chromatographic separation is then carried out on a capillary column, such as a DB-5MS, which separates compounds based on their boiling points and interactions with the stationary phase. nih.gov

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov The resulting mass spectra provide a molecular fingerprint based on the fragmentation pattern of the parent molecule. For amyrin esters, the mass spectra reflect the fragmentation of the main triterpene skeleton, with specific ions indicating the structure. For instance, mass-to-charge ratios (m/z) of 218, 203, and 189 are characteristic of the retro-Diels-Alder fragmentation of the C-ring in α- and β-amyrin structures. researchgate.net The presence and relative abundance of these key ions allow for the structural characterization and specific detection of the triterpenoid core. nih.govresearchgate.net

The retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer are compared against those of known standards or spectral libraries to confirm the identity of the compounds. nih.govbohrium.com This methodology has been successfully used to identify α-amyrin and β-amyrin in various plant extracts, confirming the robustness of GC-MS for triterpenoid analysis. nih.govresearchgate.net

| Parameter | Description | Example/Reference |

|---|---|---|

| Column Type | The stationary phase used for separation. | DB-5MS (30 m length, 0.25 mm ID, 0.25 µm film thickness) nih.gov |

| Carrier Gas | Inert gas used to move the sample through the column. | Helium nih.gov |

| Derivatization Agent | Reagent used to increase the volatility of the analytes. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (B92270) bohrium.com |

| Ionization Mode | Method used to ionize the compounds in the mass spectrometer. | Electron Ionization (EI) nih.gov |

| Key Mass Fragments (m/z) | Characteristic mass-to-charge ratios for amyrin-type triterpenes. | 218, 203, 189 researchgate.net |

Purity Assessment and Standardization in Research Contexts

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the purity assessment and quantification of triterpenoids. nih.gov An effective HPLC method involves developing a protocol with high sensitivity and baseline separation of the target compound from any impurities or related isomers. nih.gov The validation of the analytical method is essential and typically includes assessments of linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ). nih.govnih.gov

Linearity is established by demonstrating a direct proportionality between the concentration of the analyte and the instrumental response over a specific range. nih.gov

Precision refers to the closeness of repeated measurements and is evaluated through intra-day and inter-day variability, with acceptance criteria for variation typically being below a certain percentage. frontiersin.org For example, studies on triterpenoids have reported precision values of less than 6% for intra- and inter-day assays. nih.gov

Accuracy is determined by measuring the recovery of a known amount of the standard spiked into a sample matrix. Recoveries for triterpenic acids have been reported in the range of 98–107%.

Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov For triterpenes, sensitive HPLC methods can achieve LOD values below 0.4 µg/mL. nih.gov

Standardization in a research context refers to the use of a well-characterized compound with a confirmed high purity level as a reference standard. This ensures consistency across different experiments and laboratories. The isolation and characterization of β-amyrin palmitate from natural sources, confirmed through spectroscopic analysis, provides the basis for establishing such a standard. By using a standardized compound, researchers can confidently attribute observed effects to the molecule of interest, thereby enhancing the integrity of the scientific findings.

Biochemical and Molecular Investigations of Ec Amyrin Palmitate

Modulation of Cellular Signaling Pathways

Amyrin palmitates and their precursors exert significant influence over various cellular signaling cascades, playing crucial roles in inflammatory processes and cellular regulation.

Research has demonstrated that a mixture of α- and β-amyrin can potently inhibit the activation of Nuclear Factor-kappa B (NF-κB) and cAMP response element-binding protein (CREB). preprints.orgnih.govresearchgate.net In a model of colitis, systemic administration of α,β-amyrin markedly suppressed the phosphorylation of the p65 subunit of NF-κB and the phosphorylation of CREB. nih.govresearchgate.net This inhibition of NF-κB and CREB activation is considered a primary mechanism for the anti-inflammatory effects of these triterpenes. nih.govresearchgate.net The suppression of these pathways leads to a reduction in the expression of downstream inflammatory mediators. nih.gov Specifically, α-amyrin has been shown to prevent the degradation of IκBα and the phosphorylation of p65/RelA, which are critical steps in NF-κB activation. nih.gov

Table 1: Effect of α,β-Amyrin on NF-κB and CREB Signaling in a Colitis Model

| Signaling Molecule | Effect of α,β-Amyrin Treatment | Implication | Reference |

| Phospho-p65 NF-κB | Consistent Inhibition | Reduction of inflammatory response | nih.govresearchgate.net |

| Phospho-CREB | Consistent Inhibition | Modulation of gene expression related to inflammation | nih.govresearchgate.net |

The mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of cellular processes, including inflammation and apoptosis. Studies have shown that α-amyrin can inhibit the activation of specific MAPKs. nih.gov In a model of skin inflammation, topical application of α-amyrin dose-dependently inhibited the activation of extracellular signal-regulated protein kinase (ERK) and p38 MAPK. nih.gov Furthermore, β-amyrin has been found to modulate the p38 MAPK and JNK pathways, which can lead to the induction of ROS-mediated apoptosis in certain cancer cells. preprints.org

In contrast to the inhibitory effects observed in inflammatory models, amyrin precursors have also been shown to activate ERK and Glycogen Synthase Kinase-3β (GSK-3β) signaling pathways in other contexts. α-Amyrin has been reported to activate both ERK and GSK-3β signaling. medchemexpress.com Specifically, oral administration of α-amyrin in mice led to increased phosphorylation of both ERK1/2 and GSK-3β. medchemexpress.com Similarly, β-amyrin has been shown to activate ERK and inhibit GSK-3β in the presence of scopolamine, suggesting a role in ameliorating cognitive dysfunction. nih.govbiomolther.org The activation of these pathways is linked to neuroprotective effects and improvements in synaptic plasticity. nih.govbiomolther.org

Table 2: Modulation of MAPK and Related Pathways by Amyrin Precursors

| Compound | Pathway Component | Effect | Cellular Context | Reference |

| α-Amyrin | ERK, p38 MAPK | Inhibition | Skin inflammation | nih.gov |

| β-Amyrin | p38 MAPK, JNK | Modulation | Cancer cell apoptosis | preprints.org |

| α-Amyrin | ERK, GSK-3β | Activation | Cognitive function | medchemexpress.com |

| β-Amyrin | ERK, GSK-3β | Activation/Inhibition | Neuroprotection | nih.govbiomolther.org |

Enzymatic Activity Modulation

Amyrin palmitates have been identified as modulators of key enzymes involved in cholesterol synthesis and inflammation.

β-Amyrin palmitate has been shown to inhibit the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway. chemsrc.comchemondis.commedchemexpress.com Studies have demonstrated that β-amyrin palmitate can significantly inhibit HMG-CoA reductase. chemfaces.com This inhibitory action contributes to its potential as an antidyslipidemic agent, with research showing it can decrease LDL cholesterol levels. chemfaces.com

The anti-inflammatory effects of amyrins are also mediated through the inhibition of cyclooxygenase-2 (COX-2) expression and activity. preprints.orgnih.gov A mixture of α- and β-amyrin was found to significantly inhibit the expression of COX-2 in a colitis model. nih.govresearchgate.net This inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are key mediators of inflammation. nih.gov While α-amyrin did not directly inhibit COX-1 or COX-2 activity in vitro, it effectively suppressed TPA-induced COX-2 expression in mouse skin. nih.gov This suggests that the primary mechanism is the downregulation of enzyme expression rather than direct enzymatic inhibition. nih.gov The anti-inflammatory effects of β-amyrin are also attributed to its ability to inhibit COX-2 pathways. smolecule.com

Table 3: Enzymatic Modulation by Amyrin Derivatives

| Compound/Mixture | Target Enzyme | Effect | Significance | Reference |

| β-Amyrin Palmitate | HMG-CoA Reductase | Inhibition | Antidyslipidemic potential | chemsrc.comchemondis.commedchemexpress.comchemfaces.com |

| α,β-Amyrin Mixture | COX-2 | Inhibition of Expression | Anti-inflammatory action | nih.govresearchgate.net |

| α-Amyrin | COX-2 | Inhibition of Expression | Anti-inflammatory action | nih.gov |

| β-Amyrin | COX-2 | Inhibition of Pathway | Anti-inflammatory action | smolecule.com |

Interactions with Protein Kinase A and Protein Kinase C Pathways

Research indicates that the biological activities of amyrin compounds, including the palmitate ester, may be linked to their interactions with key signaling pathways, such as those involving Protein Kinase A (PKA) and Protein Kinase C (PKC). tandfonline.comtandfonline.com Studies on a mixture of α- and β-amyrin have suggested that their antinociceptive effects are mediated through the inhibition of pathways sensitive to both PKA and PKC. researchgate.netnih.gov This was demonstrated by the ability of α,β-amyrin to reduce nociception induced by agents that activate these kinases, such as 8-bromo-cAMP (a PKA activator) and 12-O-tetradecanoylphorbol-13-acetate (a PKC activator). nih.gov The activation of PKC is a critical step in various cellular responses, including inflammation and insulin (B600854) resistance. frontiersin.orgplos.orgresearchgate.net For instance, hyperglycemia and high levels of free fatty acids can activate PKC, leading to increased expression of inflammatory mediators. researchgate.netfrontiersin.org The inhibitory action of amyrins on these pathways suggests a potential mechanism for their observed anti-inflammatory and other pharmacological effects. tandfonline.comtandfonline.comnih.gov

Investigations into Immune and Inflammatory Processes in Research Models

In experimental models of inflammation, such as trinitrobenzene sulphonic acid (TNBS)-induced colitis in mice, treatment with a mixture of α- and β-amyrin has been shown to modulate the cytokine balance favorably. nih.govpreprints.org This treatment significantly reduced the elevated levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govpreprints.org IL-1β is a key mediator in inflammatory bowel disease (IBD). nih.gov

Concurrently, the amyrin mixture partially but significantly restored the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govpreprints.org IL-10 plays a crucial role in suppressing inflammatory responses. oatext.comfrontiersin.org In the TNBS-induced colitis model, the levels of IL-10 were markedly decreased, and treatment with α,β-amyrin helped to raise these levels back towards the control values. nih.gov This dual action of suppressing pro-inflammatory cytokines while boosting anti-inflammatory ones highlights a key mechanism of the anti-inflammatory effects of amyrins. nih.govpreprints.orgpreprints.org

A hallmark of inflammation is the infiltration of neutrophils into the affected tissue. nih.gov Studies have demonstrated that α,β-amyrin can significantly inhibit this process. In a mouse model of colitis, systemic administration of α,β-amyrin almost completely suppressed the influx of polymorphonuclear cells (neutrophils) into the colon. nih.gov This effect was quantified by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, which serves as an indirect marker of neutrophil infiltration. nih.govpreprints.org The reduction in MPO activity following amyrin treatment was significant and comparable to that of the potent anti-inflammatory drug, dexamethasone. nih.gov This inhibition of neutrophil infiltration is a critical component of the anti-inflammatory action of amyrins. nih.govpreprints.org

The anti-inflammatory effects of amyrins are attributed to their ability to modulate multiple signaling pathways and inflammatory mediators. A primary mechanism appears to be the inhibition of the nuclear factor-kappa B (NF-κB) and cyclic AMP response element-binding protein (CREB) signaling pathways. nih.govpreprints.orgresearchgate.net The activation of NF-κB is a critical step in the inflammatory cascade, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines and cyclooxygenase-2 (COX-2). nih.govpreprints.org

In models of colitis, treatment with α,β-amyrin has been shown to inhibit the expression of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins. nih.govpreprints.org This inhibition of COX-2 expression is associated with the prevention of the inflammatory cytokine pattern observed in colitic mice. nih.gov Furthermore, amyrins have been found to reduce the expression of vascular endothelial growth factor (VEGF), which could contribute to decreasing angiogenesis-induced inflammatory responses in the colon. nih.govpreprints.org The collective inhibition of NF-κB, CREB, and COX-2, along with the modulation of cytokines, forms the basis of the potent anti-inflammatory properties of amyrins in experimental settings. nih.govpreprints.org

Studies on Neurochemical and Neurological Mechanisms in Research Models

Investigations into the neurological effects of β-amyrin palmitate have suggested a potential mechanism of action involving the modulation of the noradrenergic system. nih.govfrontiersin.org In studies using the forced swimming test in mice, an animal model of depression, β-amyrin palmitate demonstrated antidepressant-like activity. nih.gov

Further mechanistic studies indicated that β-amyrin palmitate may exert its effects by promoting the release of norepinephrine (B1679862) from newly synthesized pools. nih.gov This was supported by findings that β-amyrin palmitate caused a release of [3H]norepinephrine from mouse brain synaptosomes. nih.gov The compound's interaction with the noradrenergic system was further elucidated by its ability to enhance the hypoactivity induced by the α2-adrenergic agonist clonidine (B47849) and antagonize the hyperactivity produced by the α1-adrenergic agonist phenylephrine (B352888). nih.gov These results suggest that β-amyrin palmitate might activate noradrenergic activity, potentially through an inhibitory action on α1-adrenoceptors, contributing to its observed neurological effects. nih.govnih.gov Norepinephrine itself plays a crucial role in mobilizing the brain and body for action. wikipedia.org

Modulation of Alpha 1-Adrenoceptors

Beta-amyrin (B1666858) palmitate has been observed to induce hypoactivity, a state of decreased motor activity, through its interaction with alpha 1-adrenoceptors. frontiersin.orgnih.gov These receptors are a class of G protein-coupled receptors that are crucial in mediating the effects of catecholamines, such as norepinephrine and epinephrine, in the central and peripheral nervous systems. wikipedia.org

In mouse models, beta-amyrin palmitate demonstrated a dose-dependent reduction in locomotor activity. nih.gov This inhibitory effect was potentiated by prazosin, an alpha 1-adrenoceptor antagonist, suggesting a shared mechanism of action. nih.gov Conversely, the hyperactivity induced by the alpha-1 adrenergic agonist phenylephrine was counteracted by beta-amyrin palmitate. nih.gov Interestingly, the compound did not alter the locomotor stimulation produced by the dopaminergic agonist apomorphine, indicating a specific action on the alpha-1 adrenergic system rather than a general depressant effect on the central nervous system. nih.gov These findings collectively suggest that beta-amyrin palmitate's hypoactive effects are mediated, at least in part, by its inhibition of alpha 1-adrenoceptors. nih.gov

Effects on Biological Aggregation Processes in Research

Inhibition of Platelet Aggregation Induced by Specific Agonists (e.g., ADP, Collagen, Arachidonic Acid)

A mixture of α- and β-amyrin has been shown to inhibit human platelet aggregation induced by various agonists, including adenosine (B11128) 5'-diphosphate (ADP), collagen, and arachidonic acid. tandfonline.comtandfonline.com The inhibitory effect is concentration-dependent. tandfonline.comtandfonline.com For instance, at concentrations of 100, 150, and 200 µM, the amyrin mixture significantly inhibited platelet aggregation induced by 3 µM ADP by 40%, 64%, and 60%, respectively. tandfonline.comtandfonline.com

The inhibitory potency of the amyrin mixture varies depending on the agonist used. tandfonline.comtandfonline.com The half-maximal inhibitory concentration (IC50) was lowest for collagen-induced aggregation (90.0 µM), followed by ADP (117.9 µM), and then arachidonic acid (181.4 µM), indicating the highest efficacy against collagen as an agonist. tandfonline.comtandfonline.com

In the presence of collagen (10 µg/mL), the amyrin mixture at 50, 100, and 150 µM inhibited aggregation by 26%, 47%, and 39%, respectively. tandfonline.com With arachidonic acid (150 µM) as the agonist, the inhibition was 20%, 21%, 25%, and 27% at amyrin concentrations of 50, 100, 150, and 200 µM, respectively. tandfonline.com

Table 1: Inhibition of Platelet Aggregation by a Mixture of α- and β-Amyrin

| Agonist | Amyrin Concentration (µM) | Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| ADP (3 µM) | 100 | 40 | 117.9 |

| 150 | 64 | ||

| 200 | 60 | ||

| Collagen (10 µg/mL) | 50 | 26 | 90.0 |

| 100 | 47 | ||

| 150 | 39 | ||

| Arachidonic Acid (150 µM) | 50 | 20 | 181.4 |

| 100 | 21 | ||

| 150 | 25 | ||

| 200 | 27 |

Characterization of Biochemical Pathway Involvement in Aggregation Inhibition

The broad inhibitory action of the α- and β-amyrin mixture against platelet aggregation induced by different agonists suggests that it likely acts on a common biochemical pathway. tandfonline.comtandfonline.com Platelet activation is a complex process involving multiple signaling events that culminate in a conformational change of the glycoprotein (B1211001) (GP)IIb-IIIa receptor, enabling fibrinogen binding and subsequent platelet cross-linking. tandfonline.com

Collagen-induced platelet aggregation is linked to the production of hydrogen peroxide (H2O2), which acts as a second messenger, stimulating the arachidonic acid metabolism and the phospholipase C pathway. tandfonline.comtandfonline.com The amyrin mixture's ability to inhibit aggregation induced by collagen, ADP, and arachidonic acid points towards an interference with a central step in platelet activation. tandfonline.comtandfonline.com

Furthermore, the anti-aggregant effect of acetylsalicylic acid (ASA) was potentiated by the amyrin mixture when ADP was the agonist. tandfonline.comtandfonline.com This potentiation was not observed with collagen or arachidonic acid as agonists, suggesting a specific interaction with the ADP-mediated signaling pathway in the presence of ASA. tandfonline.comtandfonline.com

Antimicrobial and Antifungal Activity Investigations

Research has indicated that β-amyrin palmitate possesses both antibacterial and antifungal properties. frontiersin.org Studies on related amyrin compounds have shown activity against a range of microbes. For instance, a mixture of α- and β-amyrin demonstrated reasonable antifungal activity. academicjournals.org Derivatives such as α- and β-amyrin formiate and acetate (B1210297) have been found to be active against various Candida species, with minimum inhibitory concentrations (MICs) ranging from 30 to 250 µg/ml. nih.gov

Specifically, β-amyrin has shown antimicrobial activity against several Gram-positive and Gram-negative bacteria with MIC values ranging from 2.5 to 20 mg/mL. ajchem-a.com However, some fungi like Aspergillus flavus and Fusarium solani have shown resistance to α- and β-amyrin. academicjournals.org While β-amyrin palmitate itself has been cited for its antimicrobial actions, detailed studies specifying its spectrum of activity and MIC values are less prevalent in the available literature compared to its parent compounds. frontiersin.orgnih.govresearchgate.net

Research on Lipid Metabolism and Transport

Amyrin and its derivatives, including β-amyrin palmitate, have been investigated for their roles in lipid metabolism. scielo.brpreprints.org Studies on α,β-amyrin have shown it can prevent hepatic steatosis by modulating lipid metabolism in the liver. scielo.br This is achieved through the regulation of key signaling pathways involved in lipogenesis, such as the AMP-activated protein kinase (AMPK), mechanistic target of rapamycin (B549165) complex 1 (mTORC1), and sterol regulatory element-binding protein 1 (SREBP1). scielo.br

The transport of fatty acids like palmitate across cell membranes is a critical aspect of lipid metabolism. nih.govnih.gov While specific studies on the direct role of EC-amyrin palmitate in lipid transport are limited, research on palmitate transport itself reveals it can be a protein-mediated process. nih.gov The transport of long-chain fatty acids across the red cell ghost membrane, for example, is rate-limited by flip-flop and dissociation rates. nih.gov In the context of the blood-brain barrier, the permeability to fatty acids like palmitic acid is influenced by their affinity for albumin and the metabolic needs of the cells. frontiersin.org Given that β-amyrin palmitate contains a palmitate moiety, its interaction with and transport across cellular membranes would be influenced by the principles governing fatty acid transport.

Interaction with Cellular Components and Macromolecular Synthesis in Research Models

The anti-inflammatory effects of α,β-amyrin involve the modulation of macromolecular synthesis. nih.gov Research has shown that this mixture can inhibit the activation of signaling pathways like CREB and NF-κB, which in turn modulates the synthesis of inflammatory proteins. nih.gov Earlier studies also indicated that α-amyrin can inhibit protein kinase from eukaryotic cells. tandfonline.comresearchgate.net

In the context of cancer research, α-amyrin has been shown to induce cytotoxic activity in leukemic cells. researchgate.net This effect is linked to the induction of apoptosis. researchgate.net Furthermore, α- and β-amyrin have been found to downregulate the mRNA expression of various adhesion molecules involved in inflammation, such as ICAM-1, VCAM-1, and P-selectin. preprints.org This indicates an interaction with the cellular machinery responsible for the synthesis of these proteins. While these studies focus on the amyrin triterpenes, the presence of the palmitate ester in this compound could influence its cellular uptake and subsequent interactions with intracellular components and macromolecular synthesis pathways.

Structure Activity Relationship Sar Studies of Ec Amyrin Palmitate and Analogs

Elucidation of Structural Determinants for Biological Activity

The biological activity of amyrin esters is significantly influenced by the nature of the ester group and other structural modifications to the pentacyclic triterpene backbone. The core structure of amyrin consists of five fused rings, and modifications at various positions can lead to a wide range of pharmacological effects. ekb.eg

Key structural determinants for the biological activity of amyrin derivatives include:

The C-3 Position: The hydroxyl group at the C-3 position of the A ring is a common site for modification. ekb.eg Esterification at this position, as seen in amyrin palmitate, is a key determinant of activity. The introduction of different ester moieties can modulate properties like lipophilicity, which in turn affects the ability of the compound to penetrate cell membranes and interact with its biological target. rsc.org

The Ester Moiety: The length and nature of the fatty acid chain in the ester group play a critical role. For instance, the palmitate ester in β-amyrin palmitate has been associated with significant antihyperglycemic effects. preprints.org The introduction of ester groups can enhance the anticancer activity of triterpenes by increasing their lipophilicity. rsc.org

The Triterpene Skeleton: The type of pentacyclic triterpene skeleton (e.g., ursane-type for α-amyrin or oleanane-type for β-amyrin) is a fundamental determinant of the compound's biological profile. rsc.org These different skeletons can be further modified through oxidation, glycosylation, and acylation to enhance structural diversity and biological activity. rsc.orgnih.gov

Other Functional Groups: The presence of other functional groups, such as a carboxyl group at the C-28 position, can also influence biological activity. For example, in the development of anti-HIV agents from triterpene derivatives, modifications at both the C-3 and C-28 positions have been explored to optimize activity. nih.gov

Research has shown that the introduction of benzoyl ester groups at the C-3 position of lupeol (B1675499) and β-amyrin can considerably improve their antibiofilm and antidiabetic potentials. researchgate.net This highlights the importance of the ester group in defining the pharmacological profile.

Comparative Analysis of Isomeric Forms (α- vs. β-Amyrin Palmitate)

α-Amyrin and β-amyrin are isomers that differ in the position of a methyl group on the E-ring of the pentacyclic structure. bibliotekanauki.pl This seemingly minor structural difference can lead to distinct pharmacological activities of their respective palmitate esters.

While specific comparative studies focusing solely on α-amyrin palmitate versus β-amyrin palmitate are not extensively detailed in the provided search results, the distinct activities of the parent amyrins and their other derivatives suggest that the isomeric form of the triterpene core is a critical factor. For example, a mixture of α- and β-amyrin has been shown to possess anti-inflammatory and analgesic properties. preprints.orgpreprints.org

Studies on the parent compounds and their acetate (B1210297) derivatives provide some insight:

α-Amyrin acetate has demonstrated significant anti-inflammatory activity. tandfonline.comnih.gov

β-Amyrin palmitate has been noted for its HMG-CoA reductase inhibitory and anti-diabetic activities. medchemexpress.com It has shown potent antidiabetic effects in animal models, with a proposed mechanism involving the inhibition of intestinal glucose absorption. preprints.orgpreprints.org

The table below summarizes some of the reported activities for derivatives of α- and β-amyrin, illustrating the influence of the isomeric core.

| Compound | Isomeric Core | Reported Biological Activity |

| α-Amyrin Palmitate | α-Amyrin (Ursane-type) | Strong anti-arthritic action tandfonline.com |

| β-Amyrin Palmitate | β-Amyrin (Oleanane-type) | Antihyperglycemic, antidiabetic, HMG-CoA reductase inhibition preprints.orgmedchemexpress.compreprints.org |

| α-Amyrin Acetate | α-Amyrin (Ursane-type) | Anti-inflammatory, antibacterial tandfonline.comnih.govekb.eg |

| β-Amyrin | β-Amyrin (Oleanane-type) | Anti-inflammatory, anti-arthritic, antibacterial, antidiabetic preprints.orgnih.govresearchgate.net |

This table is generated based on the provided text and is for illustrative purposes.

The distinct biological profiles suggest that the spatial arrangement of the methyl group in the E-ring influences how the molecule interacts with its biological targets.

Impact of Ester Moiety on Pharmacological Profiles in Research

The esterification of the C-3 hydroxyl group of amyrins is a common strategy to modulate their pharmacological properties. The nature of the ester moiety has a profound impact on the resulting compound's activity.

Increased Lipophilicity and Bioavailability: Esterification generally increases the lipophilicity of the triterpene. This can enhance the compound's ability to cross biological membranes, potentially leading to improved bioavailability and therapeutic efficacy. rsc.org The introduction of ester bonds can also improve water solubility in some cases, further enhancing bioavailability. rsc.org

Modulation of Activity: The specific type of ester can fine-tune the biological activity. For example, the palmitate ester in β-amyrin palmitate is associated with its antidiabetic effects. preprints.org In another study, the synthesis of benzoyl esters of β-amyrin resulted in enhanced antibiofilm and antidiabetic activities compared to the parent compound. researchgate.net

Anti-inflammatory and Anti-arthritic Effects: The palmitate of α-amyrin has been reported to have a strong anti-arthritic action. tandfonline.com Similarly, α-amyrin esters have been noted for their anti-inflammatory activity. bibliotekanauki.pl

Antidyslipidemic and Anti-HIV Activity: β-Amyrin acetate and β-amyrin palmitate have been identified as antidyslipidemic agents. medchemexpress.com In the context of anti-HIV research, esterification at the C-3 position of triterpenes, including betulinic acid (a lupane-type triterpene), has been a key strategy in developing potent inhibitors of HIV maturation. nih.gov

The following table provides examples of how different ester moieties on amyrin and related triterpenes influence their pharmacological profiles based on research findings.

| Triterpene Core | Ester Moiety | Resulting Pharmacological Profile |

| α-Amyrin | Palmitate | Anti-arthritic tandfonline.com |

| β-Amyrin | Palmitate | Antihyperglycemic, antidiabetic, antidyslipidemic preprints.orgmedchemexpress.compreprints.org |

| α-Amyrin | Acetate | Anti-inflammatory tandfonline.comnih.gov |

| β-Amyrin | Benzoyl | Enhanced antibiofilm and antidiabetic activity researchgate.net |

| Betulinic Acid | 3-O-(3′,3′-dimethylsuccinyl) | Potent anti-HIV maturation inhibitor nih.gov |

This table is generated based on the provided text and is for illustrative purposes.

Biosynthetic Pathways and Precursors of Ec Amyrin Palmitate

Research on Triterpene Biosynthesis (e.g., from Oxidosqualene)

The journey to amyrin begins with the isoprenoid pathway, which produces the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). oup.comnih.gov These are synthesized via two primary pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.gov For triterpenoid (B12794562) biosynthesis, the MVA pathway is the primary source of precursors. frontiersin.org

Two molecules of farnesyl pyrophosphate (FPP), which are formed from IPP and DMAPP, are condensed by the enzyme squalene (B77637) synthase (SQS) to create squalene. oup.com Squalene is then oxidized by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene. oup.comnih.govnih.gov This molecule is the final common precursor for the synthesis of all sterols and the vast majority of triterpenoids. oup.compnas.org

The cyclization of 2,3-oxidosqualene (B107256) is a critical branching point and one of the most complex known enzymatic reactions. oup.comnih.gov This step is catalyzed by a class of enzymes called oxidosqualene cyclases (OSCs), also known as triterpene synthases. nih.govfrontiersin.org Depending on the specific OSC enzyme, 2,3-oxidosqualene can be cyclized into over a hundred different triterpene skeletons. oup.com

For the synthesis of amyrin, specific OSCs are required:

β-amyrin synthase (BAS) catalyzes the cyclization of 2,3-oxidosqualene to produce β-amyrin, which has an oleanane (B1240867) skeleton. nih.govpnas.org This single enzymatic transformation generates five rings and eight asymmetric centers. nih.govuniprot.org

α-amyrin synthase (AAS) catalyzes the formation of α-amyrin, an ursane-type triterpene. researchgate.net

Some plants possess multifunctional β-amyrin synthases that can produce a mixture of triterpenes, including α-amyrin, β-amyrin, and lupeol (B1675499), from the same 2,3-oxidosqualene precursor. researchgate.netoup.com

| Enzyme | Abbreviation | Substrate | Product | Reference |

|---|---|---|---|---|

| Squalene Synthase | SQS | Farnesyl Pyrophosphate (FPP) | Squalene | oup.com |

| Squalene Epoxidase | SQE | Squalene | 2,3-Oxidosqualene | nih.govnih.gov |

| β-Amyrin Synthase | BAS | 2,3-Oxidosqualene | β-Amyrin | nih.govpnas.org |

| α-Amyrin Synthase | AAS | 2,3-Oxidosqualene | α-Amyrin | researchgate.net |

Enzymatic Esterification of Amyrin Alcohols with Palmitic Acid

Once α-amyrin or β-amyrin is synthesized, it can undergo further modifications, including acylation, to form esters like amyrin palmitate. researchgate.net This esterification reaction involves the attachment of a fatty acid, in this case, palmitic acid (a C16:0 saturated fatty acid), to the hydroxyl group of the amyrin molecule. smolecule.com

The enzymes responsible for this acylation are broadly known as acyltransferases. researchgate.net Research has identified several families of enzymes capable of acylating triterpenes, although the specific enzyme for amyrin palmitate synthesis is not universally characterized across all organisms. The key enzyme families include:

BAHD Acyltransferases : This is a large family of plant acyl-CoA-utilizing enzymes involved in producing a wide range of secondary metabolites. researchgate.netfrontiersin.org Triterpene-skeleton-related acyltransferases have been classified within this family. researchgate.net

Membrane-Bound O-Acyltransferase (MBOAT) family : A novel triterpene acetyltransferase (LsTAT1) identified in lettuce, responsible for the acetylation of various pentacyclic triterpenes including α- and β-amyrin, belongs to the MBOAT family. frontiersin.orgnih.gov This enzyme uses acetyl-CoA as the acyl donor. nih.gov While LsTAT1 specifically uses an acetyl group, it highlights the role of the MBOAT family in triterpene esterification.

Phospholipid:sterol acyltransferases (PSAT) : These enzymes typically acylate sterols using phospholipids (B1166683) as the acyl donor. However, at least one characterized PSAT from Arabidopsis thaliana showed no activity with β-amyrin, suggesting that different, more specific enzymes are likely responsible for triterpene acylation. frontiersin.orguniprot.org

Serine Carboxypeptidase-Like (SCPL) Acyltransferases : This family of enzymes is also known to be involved in the acylation of plant secondary metabolites, such as the acylation of avenacin saponins (B1172615) in oats. researchgate.netfrontiersin.org

The synthesis of amyrin palmitate requires a source of palmitic acid, which is activated to its acyl-CoA form, palmitoyl-CoA, a common intermediate in fatty acid metabolism. The acyltransferase then catalyzes the transfer of the palmitoyl (B13399708) group from palmitoyl-CoA to the amyrin alcohol.

Genetic and Molecular Studies of Biosynthetic Enzymes

Significant progress has been made in identifying and characterizing the genes that encode the enzymes of the triterpene biosynthetic pathway, driven by advances in genome sequencing and molecular biology techniques. oup.comfrontiersin.org

Genes for Oxidosqualene Cyclases (OSCs):

The first β-amyrin synthase (BAS) gene was cloned from the hairy roots of Panax ginseng. nih.gov This gene, when expressed in a yeast mutant lacking its native lanosterol (B1674476) synthase, successfully produced β-amyrin. nih.gov The cloned gene contained an open reading frame of 2,289 nucleotides, encoding a protein of 763 amino acids. nih.gov

Since then, numerous BAS and other OSC genes have been cloned and functionally characterized from a wide range of plant species, including Pisum sativum (pea), Aralia elata, Bupleurum chinense, and Dipsacus asper. cas.cznih.govnih.govgeneticsmr.org

For instance, in Dipsacus asper, two BAS genes, DaOSC1 and DaOSC2, were identified and shown to produce β-amyrin when transiently expressed in Nicotiana benthamiana. nih.gov

Studies in Barbarea vulgaris have identified two highly similar OSC enzymes (98% amino acid identity) that produce different ratios of α- and β-amyrin, providing insight into the molecular determinants of product specificity. oup.com

Genetic and transcriptomic analyses have revealed that the expression of these OSC genes can be tissue-specific and induced by various stimuli, such as methyl jasmonate, heavy metals, or fungal elicitors. uniprot.orgnih.gov

Genes for Triterpene Acyltransferases:

The identification of genes for triterpene acylation is less advanced than for OSCs. frontiersin.org

A key breakthrough was the characterization of the LsTAT1 gene from lettuce (Lactuca sativa), which encodes a pentacyclic triterpene acetyltransferase. frontiersin.orgnih.gov This gene belongs to the MBOAT family. When LsTAT1 was co-expressed with a lettuce OSC gene (LsOSC1) in yeast and tobacco, it resulted in the production of β-amyrin acetate (B1210297) and α-amyrin acetate. frontiersin.orgnih.gov

A review of triterpene ester synthesis-related acyltransferases (TEsACTs) classified 18 functionally identified enzymes from 11 different species into the BAHD and SCPL acyltransferase families, demonstrating the genetic diversity of these enzymes. researchgate.net

These genetic studies are crucial for understanding the regulation of amyrin and amyrin ester biosynthesis and offer opportunities for metabolic engineering to enhance the production of these compounds in plants or microbial hosts like E. coli and yeast. frontiersin.orgnih.gov

| Gene Name | Source Organism | Enzyme Encoded | Key Finding | Reference |

|---|---|---|---|---|

| PNY clone (pOSC(PNY)) | Panax ginseng | β-Amyrin Synthase | First cloning and functional expression of a β-amyrin synthase. | nih.gov |

| AsbAS1 | Avena spp. (Oat) | β-Amyrin Synthase | Represents a novel class of OSCs from monocots. | pnas.org |

| PsBAS1 | Pisum sativum (Pea) | β-Amyrin Synthase 1 | Controls the accumulation of major saponins in pea seeds. | nih.gov |

| AeAS | Aralia elata | β-Amyrin Synthase | Showed high identity to Panax ginseng BAS; expressed in leaves and stems. | geneticsmr.org |

| LsTAT1 | Lactuca sativa (Lettuce) | Triterpene Acetyltransferase | First identified gene for pentacyclic triterpene acetylation (MBOAT family). | frontiersin.orgnih.gov |

Future Research Directions and Emerging Areas in Ec Amyrin Palmitate Studies

Advanced Mechanistic Elucidation through Omics Technologies

To move beyond phenomenological observations of EC-Amyrin palmitate's effects, future research must dissect its precise mechanism of action at a systems level. The application of high-throughput "omics" technologies is paramount for achieving this goal. A multi-omics strategy will enable the construction of a detailed molecular map, illustrating how the compound influences cellular processes from the genome to the metabolome.

Transcriptomics: The use of RNA sequencing (RNA-Seq) will be instrumental in identifying the complete set of genes whose expression is modulated by this compound. For instance, in studies exploring its reported anti-inflammatory properties, transcriptomic analysis could reveal dose- and time-dependent changes in the expression of genes within key signaling pathways such as the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. This approach provides an unbiased, genome-wide view of the cellular response, highlighting both expected and novel regulatory networks.

Proteomics: While transcriptomics reveals intent, proteomics measures the functional output. Advanced mass spectrometry-based quantitative proteomics, such as Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS), can quantify thousands of proteins in a cell or tissue sample. This would allow researchers to determine how this compound affects the abundance of key enzymes, structural proteins, and signaling molecules. Furthermore, phosphoproteomics, a sub-discipline, can identify changes in protein phosphorylation, offering direct insight into the activity state of kinase-driven signaling cascades affected by the compound.

Metabolomics: As a lipid ester, this compound is intrinsically linked to cellular lipid metabolism. Untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy can provide a snapshot of the small-molecule metabolites within a system. This would clarify how this compound influences endogenous metabolic pathways, such as fatty acid oxidation, cholesterol biosynthesis, or the production of signaling lipids like eicosanoids.

Integrating data from these platforms is the ultimate goal. A systems biology approach, combining transcriptomic, proteomic, and metabolomic datasets, can generate robust, testable hypotheses about the compound's primary targets and its downstream network effects, providing a holistic understanding of its biological role.

| Omics Technology | Primary Objective | Potential Research Questions | Key Outputs |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Identify gene expression signatures | Which signaling pathways are transcriptionally regulated by the compound? Are specific transcription factors activated or repressed? | Differentially expressed genes (DEGs); Pathway enrichment analysis (e.g., KEGG, GO) |

| Proteomics (e.g., SWATH-MS) | Profile changes in protein abundance and post-translational modifications | Does the compound alter the levels of key inflammatory enzymes (e.g., COX, LOX)? Does it affect protein phosphorylation cascades? | Differentially abundant proteins; Maps of post-translational modifications (PTMs) |

| Metabolomics (LC-MS/NMR) | Characterize alterations in the cellular metabolic profile | How does this compound impact lipid metabolism? Does it alter central carbon metabolism or amino acid pathways? | Identified metabolic biomarkers; Altered metabolic pathway maps |

| Multi-Omics Integration | Construct a systems-level model of the compound's action | How do changes in gene expression correlate with protein levels and metabolic shifts? What are the primary initiating events? | Integrated network models; High-confidence target hypotheses |

Application in Novel Research Tools and Probes

A significant barrier to understanding the function of small molecules like this compound is the difficulty in identifying their direct molecular targets. Future research should focus on designing and synthesizing modified versions of the compound to serve as chemical probes. These tools are indispensable for target identification, validation, and visualizing the compound's behavior in a biological context.

Affinity-Based Probes for Target Identification: A key strategy involves creating an this compound analog functionalized with a reactive or affinity group. For example, a terminal alkyne or azide (B81097) group can be incorporated, rendering the molecule "clickable" via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This probe can be introduced into live cells or cell lysates, and after it binds to its protein targets, a reporter tag (e.g., biotin) can be attached. The biotinylated protein-probe complexes can then be isolated using streptavidin beads and identified via mass spectrometry. This technique, known as activity-based protein profiling (ABPP) or chemoproteomics, offers a powerful method for discovering direct binding partners in a native biological environment.

Fluorescent Probes for Subcellular Localization: To understand where this compound acts within the cell, fluorescently tagged analogs can be synthesized. By attaching a fluorophore (e.g., a BODIPY or nitrobenzoxadiazole (NBD) dye) to a non-critical position on the molecule, its accumulation and localization can be visualized using advanced microscopy techniques like confocal or super-resolution microscopy. Given its high lipophilicity, it is hypothesized that the compound primarily associates with cellular membranes. Fluorescent probes would allow researchers to confirm its localization to the plasma membrane, endoplasmic reticulum, mitochondria, or lipid droplets, providing crucial context for its mechanism of action.

These research tools would transform this compound from a passive agent under study into an active instrument for exploring cellular biology, enabling definitive identification of its binding partners and sites of action.

| Probe Type | Key Structural Feature | Primary Application | Experimental Technique |

|---|---|---|---|

| Affinity Probe (Clickable) | Terminal alkyne or azide group | Direct protein target identification | Chemoproteomics / Activity-Based Protein Profiling (ABPP) |

| Affinity Probe (Biotinylated) | Covalently attached biotin (B1667282) tag | Pull-down of binding partners from lysates | Affinity purification-mass spectrometry (AP-MS) |

| Fluorescent Probe | Attached fluorophore (e.g., BODIPY, NBD) | Visualization of subcellular localization | Confocal fluorescence microscopy; Live-cell imaging |

| Photoaffinity Probe | Photoreactive group (e.g., diazirine) | Covalent cross-linking to proximal biomolecules upon UV irradiation | Photoaffinity labeling followed by proteomic analysis |

Sustainable Sourcing and Biotechnological Production Methods for Research

The advancement of this compound research is contingent upon a reliable and sustainable supply of the pure compound. Traditional isolation from natural sources, such as plant extracts, often suffers from low yields, batch-to-batch variability, and environmental concerns. Therefore, a major future direction is the development of robust biotechnological production platforms.

Metabolic Engineering of Microbial Hosts: Microorganisms such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are powerful and scalable platforms for producing high-value chemicals. The biosynthesis of this compound can be engineered in these hosts. The process would involve:

Triterpene Core Synthesis: Introducing and optimizing the expression of genes encoding enzymes for the mevalonate (B85504) pathway and downstream enzymes like squalene (B77637) synthase and a specific amyrin synthase (e.g., α-amyrin synthase or β-amyrin synthase) to produce the amyrin backbone.

Fatty Acid Supply: Engineering the host's fatty acid synthesis pathway to enhance the intracellular pool of palmitic acid or its activated form, palmitoyl-CoA.

Esterification Step: Identifying and introducing a suitable enzyme, such as an acyl-CoA:diacylglycerol acyltransferase (DGAT) family enzyme or a promiscuous lipase, that can efficiently catalyze the esterification of the amyrin hydroxyl group with palmitoyl-CoA.

Plant Cell Culture Systems: As an alternative to microbial fermentation, plant cell suspension or hairy root cultures from amyrin-producing species could be developed. These systems offer a controlled environment for production and can perform complex post-translational modifications and secondary metabolite biosynthesis that may be challenging in microbes. Optimizing culture conditions (e.g., media composition, elicitors) could significantly enhance yields.

Cell-Free Biosynthesis: A forward-looking approach involves cell-free enzymatic synthesis, where the entire biosynthetic pathway from a simple precursor like acetyl-CoA to this compound is reconstructed in vitro using a cocktail of purified enzymes. While currently expensive, this method offers unparalleled control over the reaction, avoids cellular toxicity issues, and can produce material of exceptionally high purity, ideal for demanding research applications.

| Production Method | Advantages | Challenges | Suitability for Research |

|---|---|---|---|

| Natural Extraction | Established proof-of-concept | Low yield, high variability, unsustainable, complex purification | Limited; suitable for initial discovery but not for large-scale studies |

| Microbial Fermentation (Yeast/Bacteria) | High scalability, rapid growth, high potential yield, high purity | Complex metabolic engineering required; potential host toxicity | Excellent; ideal for producing large, consistent batches for extensive research |

| Plant Cell Cultures | Performs native plant biochemistry; contained system | Slow growth rates; lower yields than microbes; shear sensitivity | Good; provides a bridge between natural and fully engineered systems |

| Cell-Free Synthesis | Ultimate control and purity; no biological constraints (toxicity) | High cost of enzyme production and cofactors; stability issues | Emerging; ideal for producing analytical standards and labeled isotopes |

Q & A

Q. What in silico tools predict this compound’s interactions with lipid-binding proteins (e.g., FABP4)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products